molecular formula C10H16NO4- B15132161 1,3-Azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester

1,3-Azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester

Cat. No.: B15132161
M. Wt: 214.24 g/mol
InChI Key: GLXXUWWAQCAPNM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C10H17NO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester typically involves the reaction of azetidine derivatives with appropriate carboxylic acid esters. One common method includes the esterification of 1,3-Azetidinedicarboxylic acid with 2-methyl-1-(1,1-dimethylethyl) alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,3-Azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,3-Azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C10H16NO4-

Molecular Weight

214.24 g/mol

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylate

InChI

InChI=1S/C10H17NO4/c1-6-7(8(12)13)5-11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/p-1

InChI Key

GLXXUWWAQCAPNM-UHFFFAOYSA-M

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)C(=O)[O-]

Origin of Product

United States

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